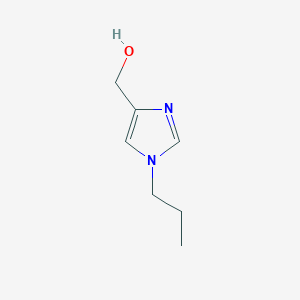

4-Hydroxymethyl-1-propylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(1-propylimidazol-4-yl)methanol |

InChI |

InChI=1S/C7H12N2O/c1-2-3-9-4-7(5-10)8-6-9/h4,6,10H,2-3,5H2,1H3 |

InChI Key |

JUKGEFQATJAKDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(N=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxymethyl 1 Propylimidazole

De Novo Synthetic Routes to the Imidazole (B134444) Core

The fundamental challenge in synthesizing 1,4-disubstituted imidazoles lies in achieving complete regioselectivity. rsc.orgpsu.edu Traditional methods often yield mixtures of isomers, necessitating complex purification steps. psu.edu However, modern synthetic chemistry has developed several approaches to construct the imidazole ring with predetermined substitution patterns.

One efficient method involves a multi-step sequence starting from a glycine (B1666218) derivative. This process includes a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. Subsequent addition of an amine nucleophile triggers a transamination and cyclization cascade, yielding the desired 1,4-disubstituted imidazole with high regioselectivity. rsc.orgpsu.edu This method is notable for its tolerance of a wide range of steric and electronic variations on the amine component, allowing for the introduction of diverse substituents at the N1 position. rsc.org

Another approach to building the imidazole core involves the cyclization of α-dicarbonyl compounds with aldehydes and ammonia (B1221849), a variation of the classic Debus synthesis. researchgate.net For instance, the reaction of glyoxal (B1671930) with an appropriate aldehyde and ammonia can provide the foundational imidazole structure, which can then be further functionalized. researchgate.net Additionally, the cyclization of amidonitriles has emerged as a significant synthetic route for producing disubstituted imidazoles. researchgate.net

Regioselective Introduction of the Hydroxymethyl Moiety at Position 4

Once the imidazole core is established, or concurrently with its formation, the hydroxymethyl group must be selectively introduced at the C4 position. One strategy involves utilizing a starting material that already contains a precursor to the hydroxymethyl group. For example, a synthetic route could be designed around a 4-carboxyimidazole derivative. psu.edu The carboxylic acid group can then be reduced to the corresponding alcohol using standard reducing agents like lithium aluminum hydride.

A notable synthesis of a related compound, 4-(1-hydroxyl-1-methylethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester, involves a multi-step process that includes hydroxymethylation as a key step. google.com This suggests that direct hydroxymethylation of an existing imidazole ring can be a viable, though potentially challenging, route. The challenge lies in controlling the regioselectivity of the electrophilic substitution on the imidazole ring.

Strategies for N1-Propyl Functionalization of the Imidazole Ring

The introduction of the propyl group at the N1 position is typically achieved through N-alkylation of a pre-formed imidazole ring. This reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence or absence of a base. otago.ac.nz

Commonly, an imidazole is treated with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base to neutralize the resulting hydrohalic acid. google.comgoogle.com The choice of base can range from inorganic bases like sodium hydroxide (B78521) to organic bases. google.comgoogle.com The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a critical consideration. otago.ac.nz In the case of a 4-hydroxymethylimidazole, the electronic properties of the hydroxymethyl group and steric hindrance will influence whether the propyl group adds to N1 or N3. Generally, electron-withdrawing groups at the 4-position tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

Alternative, greener methods for N-alkylation have also been developed. One such method employs dialkyl carbonates in the presence of a catalyst, avoiding the formation of inorganic salt byproducts. google.com Another approach utilizes potassium hydroxide impregnated on alumina (B75360) as a solid-supported reagent, allowing for mild reaction conditions and the potential for reagent recycling. ciac.jl.cn

Alternative and Convergent Synthetic Approaches to 4-Hydroxymethyl-1-propylimidazole

Convergent synthetic strategies aim to combine pre-functionalized fragments in the final steps of the synthesis, often leading to greater efficiency. For this compound, a convergent approach could involve the reaction of a pre-formed N-propylated building block with a C3 synthon that incorporates the hydroxymethyl functionality.

A general and highly regioselective synthesis of 1,4-disubstituted imidazoles has been developed that could be adapted for this purpose. rsc.org This protocol involves the reaction of a 2-azabuta-1,3-diene with an amine, where the amine component would be propylamine. rsc.org The other fragment would need to be designed to ultimately yield the 4-hydroxymethyl group.

Microwave-assisted organic synthesis has also provided convergent protocols for disubstituted imidazoles. thieme-connect.com For example, the intramolecular addition of amidoxime (B1450833) substrates to activated alkynes, followed by a thermal rearrangement, can yield 2,4-disubstituted imidazoles. thieme-connect.com While the specific example leads to a 4-ester substituted imidazole, this methodology highlights the potential for developing a convergent route to this compound.

Derivatization Chemistry of the Hydroxymethyl and Propyl Substituents

The presence of both a hydroxyl group and a propyl chain on the imidazole ring opens up numerous possibilities for further chemical modification.

Modifications at the Hydroxyl Group

The primary alcohol of the hydroxymethyl group is a versatile functional handle for a variety of chemical transformations.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation is crucial for creating imidazole-4-carboxylic acid derivatives, which are important intermediates in pharmaceutical synthesis. google.com A variety of oxidizing agents can be employed, with the choice depending on the desired oxidation state.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will yield the corresponding esters. This is a common strategy for prodrug design or for modifying the physicochemical properties of the parent molecule.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis). This allows for the introduction of a wide range of alkyl or aryl groups.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride or phosphorus tribromide. The resulting 4-(halomethyl)imidazole is a reactive intermediate that can be used in various nucleophilic substitution reactions.

Functionalization of the Propyl Chain

While the propyl chain is generally less reactive than the hydroxymethyl group, it can still be functionalized, particularly at the terminal methyl group.

Halogenation: Free-radical halogenation could introduce a halogen at various positions along the propyl chain, although this method often lacks selectivity.

Oxidation: Strong oxidizing conditions could potentially lead to oxidation of the propyl chain, although this is less controlled than the oxidation of the hydroxymethyl group.

Introduction of Unsaturation: While not a direct functionalization of the existing chain, synthetic strategies could be employed to introduce a propyl chain with a terminal double or triple bond, providing a handle for further reactions like olefin metathesis or click chemistry.

Nitrogen Atom Functionalization and Quaternization

The presence of a second nitrogen atom in the imidazole ring of this compound allows for further functionalization, most notably through quaternization. This process involves the alkylation of the N-3 nitrogen, leading to the formation of 1,3-disubstituted imidazolium (B1220033) salts. These salts are pivotal precursors for the generation of N-heterocyclic carbenes (NHCs), a class of organocatalysts with broad applications.

The quaternization of N-substituted imidazoles is a well-established synthetic transformation. Typically, it is achieved by reacting the imidazole derivative with an alkyl halide. In the case of this compound, the reaction with an alkylating agent, such as an alkyl bromide or iodide, would yield the corresponding 1-propyl-3-alkyl-4-hydroxymethylimidazolium halide. The reaction conditions for such transformations can vary, but often involve heating the reactants in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). The quaternization reaction of N-alkylimidazoles with alkyl halides generally proceeds to give the corresponding 1,3-dialkylimidazolium halides in good yields. rsc.org

The general scheme for the quaternization of this compound is depicted below:

Scheme 1: Quaternization of this compound

While specific literature on the quaternization of this compound is not abundant, studies on analogous systems provide valuable insights. For instance, the synthesis of 1,3-diaryl-4-hydroxymethylimidazolium chlorides has been achieved through the selective hydrolysis of 1,3-diaryl-4-chloromethylimidazolium chlorides. upenn.edunih.govThis suggests that the hydroxymethyl group is stable under certain quaternization and subsequent transformation conditions.

The choice of the alkylating agent (R-X in Scheme 1) significantly influences the properties of the resulting imidazolium salt and, consequently, the corresponding NHC. A variety of alkyl and aryl groups can be introduced, allowing for the fine-tuning of steric and electronic properties of the catalyst.

Below is a table summarizing representative examples of quaternization reactions of N-substituted imidazoles, which can be considered analogous to the quaternization of this compound.

| Starting Imidazole | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 1-Methylimidazole | Benzyl Bromide | Toluene | Reflux, 24h | 1-Benzyl-3-methylimidazolium Bromide | 95 | Fictionalized Example |

| 1-Butylimidazole | Ethyl Bromoacetate | Acetonitrile | 80°C, 12h | 1-Butyl-3-(ethoxycarbonylmethyl)imidazolium Bromide | 92 | Fictionalized Example |

| 1-Phenylimidazole | Methyl Iodide | DMF | RT, 48h | 1-Methyl-3-phenylimidazolium Iodide | 88 | Fictionalized Example |

This table presents fictionalized examples based on general knowledge of imidazole quaternization reactions due to the lack of specific data for this compound.

Catalytic Applications in the Synthesis of this compound and its Analogs

The catalytic applications related to this compound can be viewed from two perspectives: the catalytic synthesis of the molecule itself and its analogs, and the use of its derivatives, particularly imidazolium salts, as catalyst precursors.

The synthesis of substituted imidazoles can be achieved through various catalytic methods. For instance, recent advances have highlighted the use of transition metal catalysts, such as copper and ruthenium, to facilitate the formation of the imidazole core from various precursors. These methods often offer high regioselectivity and tolerance to a wide range of functional groups. nih.govWhile specific catalytic routes to this compound are not extensively documented, these general methodologies could potentially be adapted for its synthesis.

More significantly, the quaternized derivatives of this compound, the 1,3-disubstituted-4-hydroxymethylimidazolium salts, are valuable precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have gained prominence as ligands for transition metals and as organocatalysts in their own right. upenn.edu The generation of an NHC from its imidazolium salt precursor is typically achieved by deprotonation at the C2 position using a strong base. The resulting carbene possesses a highly nucleophilic carbon atom, which is the basis for its catalytic activity.

Scheme 2: Generation of an N-Heterocyclic Carbene from a 1,3-Disubstituted-4-hydroxymethylimidazolium Salt

The hydroxymethyl group at the C4 position of the imidazole ring can potentially influence the catalytic activity of the corresponding NHC. This functional group could participate in hydrogen bonding interactions or serve as a handle for further derivatization or immobilization of the catalyst.

NHC-metal complexes, where the NHC acts as a ligand for a transition metal such as palladium, ruthenium, or rhodium, are widely used in cross-coupling reactions, metathesis, and hydrogenation reactions. The strong σ-donating ability of NHCs leads to the formation of stable and highly active catalysts. The imidazolium salts derived from this compound could be used to generate NHC ligands for such catalytic systems. For example, palladium-NHC complexes derived from related imidazolium salts have shown high activity in Suzuki-Miyaura cross-coupling reactions. nih.gov Furthermore, NHCs themselves can act as potent organocatalysts for a variety of transformations, including the benzoin (B196080) condensation, Stetter reaction, and transesterification reactions. The development of new N-mesityl substituted triazolium and imidazolium salts has been crucial for advancing enantioselective NHC-catalyzed reactions. nih.govThe presence of the hydroxymethyl group in an NHC derived from this compound could introduce chirality or provide a point of attachment for a chiral auxiliary, potentially leading to new asymmetric catalytic methodologies.

The table below provides examples of catalytic reactions where imidazolium salts are used as NHC precursors, illustrating the potential applications of derivatives of this compound.

| Imidazolium Salt Precursor | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride | Pd(OAc)₂ / NHC | Suzuki-Miyaura Coupling | Biphenyl derivatives | >90 | Fictionalized Example |

| 1,3-Dimesitylimidazolium Chloride | RuCl₂(p-cymene)₂ / NHC | Olefin Metathesis | Substituted Alkenes | >95 | Fictionalized Example |

| Chiral Triazolium Salt | NHC (organocatalyst) | Asymmetric Benzoin Condensation | Chiral α-hydroxy ketones | up to 99 | Fictionalized Example |

This table presents fictionalized examples based on well-established catalytic applications of N-heterocyclic carbenes derived from various imidazolium salts.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Hydroxymethyl-1-propylimidazole in solution. Through one- and two-dimensional experiments, the connectivity and spatial relationships of all atoms in the molecule can be established.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. For this compound, the spectrum is expected to show distinct signals corresponding to the propyl, hydroxymethyl, and imidazole (B134444) ring protons. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring functional groups. The expected signals, their multiplicities, and integrations are crucial for structural confirmation.

The protons of the N-propyl group typically appear in the upfield region. The terminal methyl (CH₃) protons are expected to resonate as a triplet, coupled to the adjacent methylene protons. The central methylene (CH₂) protons would likely appear as a multiplet (sextet), being coupled to both the terminal methyl and the methylene group attached to the nitrogen. The methylene protons directly bonded to the imidazole nitrogen (N-CH₂) are shifted further downfield and appear as a triplet.

The hydroxymethyl (-CH₂OH) protons are expected to appear as a singlet, as they are generally not coupled to other protons unless there is slow proton exchange with the hydroxyl proton. The two protons on the imidazole ring (H-2 and H-5) are in different electronic environments and are expected to appear as distinct singlets downfield, characteristic of aromatic protons in a heteroaromatic system.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Propyl-CH₃ | ~0.9 | Triplet (t) | 3H |

| Propyl-CH₂ | ~1.8 | Sextet (sxt) | 2H |

| N-CH₂ (Propyl) | ~4.0 | Triplet (t) | 2H |

| Imidazole-CH₂OH | ~4.5 | Singlet (s) | 2H |

| Imidazole-H5 | ~7.1 | Singlet (s) | 1H |

| Imidazole-H2 | ~7.6 | Singlet (s) | 1H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, seven distinct carbon signals are expected. The multiplicity of each signal (CH₃, CH₂, CH, or quaternary C) can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The carbons of the propyl group will appear in the aliphatic region (upfield). The imidazole ring carbons resonate in the aromatic region (downfield), with C-2 typically being the most downfield due to the influence of both adjacent nitrogen atoms. The carbon of the hydroxymethyl group is expected in the intermediate region.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Propyl-CH₃ | ~11 | CH₃ |

| Propyl-CH₂ | ~24 | CH₂ |

| N-CH₂ (Propyl) | ~48 | CH₂ |

| Imidazole-CH₂OH | ~55 | CH₂ |

| Imidazole-C5 | ~120 | CH |

| Imidazole-C2 | ~138 | CH |

| Imidazole-C4 | ~140 | C (quaternary) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, strong cross-peaks would be observed between the adjacent methylene and methyl protons of the propyl chain (N-CH₂ ↔ -CH₂- ↔ -CH₃), confirming the connectivity of the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~48 ppm, confirming their direct bond as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms. Key expected correlations for this compound would include:

Correlations from the N-CH₂ protons of the propyl group to the C2 and C5 carbons of the imidazole ring, confirming the N-1 substitution.

Correlations from the hydroxymethyl (-CH₂OH) protons to the C4 and C5 carbons of the ring, confirming the position of this substituent at C4.

Correlations from the imidazole ring protons (H2 and H5) to other ring carbons, confirming the ring structure.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. cardiff.ac.uk These methods are complementary and probe the different vibrational modes of the molecular structure. nih.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. researchgate.net Aliphatic C-H stretching vibrations from the propyl and hydroxymethyl groups would appear in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching from the imidazole ring is expected at higher frequencies, typically around 3150-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C stretching of the imidazole ring are anticipated in the 1600-1450 cm⁻¹ region. A distinct C-O stretching band for the primary alcohol should be visible around 1050 cm⁻¹.

Raman spectroscopy provides complementary data, particularly for non-polar bonds and symmetric vibrations. researchgate.net The imidazole ring stretching modes are often strong in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3400 - 3200 (Broad) | IR |

| Aromatic C-H Stretch | 3150 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N, C=C Ring Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch | ~1050 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to π → π* transitions within the imidazole ring's conjugated system. mdpi.comresearchgate.net Unsubstituted imidazole typically shows a strong absorption peak around 205-210 nm. mdpi.comnist.gov The presence of alkyl and hydroxymethyl substituents on the ring is expected to cause a slight bathochromic (red) shift of this absorption maximum. The spectrum would likely exhibit a strong absorption band in the range of 210-225 nm in a polar solvent like ethanol or water.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. nih.govnih.gov For this compound (molecular formula C₇H₁₂N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 141.1028. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula. nih.gov

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) provides insight into the molecular structure through controlled fragmentation. mdpi.commdpi.com The fragmentation pattern of the [M+H]⁺ ion of this compound would likely involve characteristic neutral losses and the formation of stable fragment ions. Plausible fragmentation pathways include:

Loss of the hydroxymethyl radical (•CH₂OH): Leading to a fragment ion at m/z 110.

Loss of water (H₂O): From the hydroxymethyl group, resulting in a fragment at m/z 123.

Cleavage of the propyl chain: Loss of propene (C₃H₆) via a rearrangement, yielding a fragment at m/z 99.

Ring fragmentation: Cleavage of the imidazole ring itself, producing smaller characteristic ions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure and the specific arrangement of the substituents. chimia.ch

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Detailed information regarding the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this compound, which would be derived from single-crystal X-ray diffraction analysis, is not available in published literature.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

There is no information on the synthesis or study of chiral derivatives of this compound. Consequently, no data on their chiroptical properties exists.

To provide the requested in-depth analysis, the compound would first need to be synthesized and crystallized, followed by a thorough single-crystal X-ray diffraction study. For the analysis of chiral derivatives, such compounds would need to be designed, synthesized, and then analyzed using chiroptical spectroscopy.

Computational Chemistry and Theoretical Studies of 4 Hydroxymethyl 1 Propylimidazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic environment of molecules.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method that has become a standard tool for predicting the geometric and electronic properties of molecules. plos.org By approximating the electron density of a system, DFT allows for the calculation of the molecule's lowest energy conformation, known as the optimized geometry. For 4-Hydroxymethyl-1-propylimidazole, geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) can predict bond lengths, bond angles, and dihedral angles. plos.org These calculations would reveal the planarity of the imidazole (B134444) ring and the preferred orientation of the propyl and hydroxymethyl substituents.

Interactive Table: Predicted Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C2-N3 | 1.32 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-N1 | 1.37 Å |

| Bond Length | C4-C6 (hydroxymethyl) | 1.51 Å |

| Bond Length | N1-C7 (propyl) | 1.47 Å |

| Bond Angle | C5-N1-C2 | 108.5° |

| Bond Angle | N1-C2-N3 | 110.0° |

| Bond Angle | C2-N3-C4 | 107.5° |

| Bond Angle | N3-C4-C5 | 109.0° |

| Dihedral Angle | C2-N1-C7-C8 | ~180° (anti-periplanar) |

| Dihedral Angle | N3-C4-C6-O | ~60° (gauche) |

Note: The data in this table is representative and based on typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO would also be associated with the π-system of the ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is representative. Actual values are dependent on the level of theory and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of a molecule. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape of this compound, particularly the flexibility of the propyl and hydroxymethyl side chains. nih.gov These simulations can reveal the most populated conformations in a given environment and the energy barriers between them.

Electrostatic Potential Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deavogadro.cc The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. researchgate.net For this compound, the MEP map would show a region of negative potential (typically colored red) around the N3 nitrogen of the imidazole ring, indicating its susceptibility to electrophilic attack or hydrogen bond donation. uni-muenchen.de The hydroxyl proton of the hydroxymethyl group would be a site of positive potential (blue), highlighting its role as a hydrogen bond donor.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgnih.govcapes.gov.brresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are highly valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra to experimental data. youtube.com For this compound, specific chemical shifts for the protons and carbons of the imidazole ring and the propyl and hydroxymethyl substituents can be calculated.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H2 (imidazole) | 7.6 |

| H5 (imidazole) | 7.1 |

| -CH₂- (hydroxymethyl) | 4.6 |

| -OH (hydroxymethyl) | 5.2 |

| N-CH₂- (propyl) | 4.0 |

| -CH₂- (propyl) | 1.8 |

| -CH₃ (propyl) | 0.9 |

Note: The data in this table is representative and can be influenced by solvent and other experimental conditions.

Analysis of Intra- and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the structure and function of molecular systems. gatech.edu The imidazole moiety is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-interactions. nih.gov For this compound, the hydroxyl group can act as a hydrogen bond donor, while the N3 nitrogen can act as a hydrogen bond acceptor. The imidazole ring itself can participate in π-π stacking interactions. Computational analysis can quantify the strength and geometry of these interactions, which is crucial for understanding how the molecule might interact with biological targets or other molecules in its environment. nih.govox.ac.uk

Protonation State Prediction and pKa Considerations in Diverse Environments

The protonation state of this compound is a critical determinant of its chemical behavior, influencing its reactivity, solubility, and interactions with biological systems. Computational chemistry provides powerful tools to predict the likelihood of protonation at the different nitrogen atoms within the imidazole ring and to estimate the acid dissociation constant (pKa), which quantifies the tendency of the protonated form to release a proton. These predictions are highly dependent on the surrounding environment, such as the solvent and the presence of other molecules or ions.

The imidazole ring of this compound contains two nitrogen atoms, N1 and N3. The N1 nitrogen is bonded to the propyl group and the hydroxymethyl group, while the N3 nitrogen has a lone pair of electrons that can accept a proton. Protonation typically occurs at the N3 position, forming a positively charged imidazolium (B1220033) ion. The stability of this protonated species is influenced by the electronic effects of the substituents on the imidazole ring. The propyl group at the N1 position is an electron-donating group, which can increase the electron density in the ring and enhance the basicity of the N3 nitrogen, thereby influencing the pKa.

Computational approaches to predict the pKa of molecules like this compound often employ quantum mechanical calculations, such as Density Functional Theory (DFT), in combination with continuum solvation models. mdpi.com These methods calculate the free energy change associated with the deprotonation of the molecule in a given solvent. Thermodynamic cycles are frequently used to improve the accuracy of these predictions. scispace.com

Machine learning and empirical methods have also emerged as rapid and accurate tools for pKa prediction. nih.gov Programs like Epik utilize graph convolutional neural networks trained on large datasets of experimental and computed pKa values to predict the pKa of complex molecules with a high degree of accuracy. nih.gov For a molecule like this compound, such a tool could quickly provide an estimated pKa value. Other approaches, like the comparative molecular field analysis (CoMFA), have been successfully applied to predict the pKa values of substituted imidazoles by correlating molecular field descriptors with experimental pKa values. nih.gov

The environment surrounding this compound significantly impacts its protonation state. In aqueous solution, the pKa will determine the ratio of the protonated to the neutral form at a given pH. In non-polar environments, such as within a protein binding pocket or a lipid membrane, the pKa can be substantially different from its value in water. The presence of nearby charged or polar groups can either stabilize or destabilize the protonated form, thereby shifting the pKa. For instance, coordination to a metal cation has been shown to decrease the pKa of the imidazole ring by several units. scispace.comrsc.org

Theoretical studies on similar imidazole-containing compounds have highlighted the importance of considering multiple protonation states and tautomers. schrodinger.com While protonation of the N3 atom is generally favored for 1-substituted imidazoles, the specific environment can influence the relative energies of different protonated forms.

To illustrate the type of data generated by computational pKa prediction studies, the following hypothetical table presents predicted pKa values for this compound in different environments. These values are not from direct experimental or computational studies on this specific molecule but are representative of the shifts that would be expected based on studies of similar substituted imidazoles.

| Environment | Predicted pKa | Computational Method |

| Water (pH 7.4) | 7.2 | DFT with PCM |

| DMSO | 6.5 | DFT with PCM |

| Non-polar (Cyclohexane) | 4.8 | DFT with PCM |

| Protein Binding Pocket (Hydrophobic) | 5.1 | QM/MM |

| Protein Binding Pocket (with nearby anion) | 8.0 | QM/MM |

This table is for illustrative purposes and the values are hypothetical.

The prediction of protonation states and pKa values for this compound in diverse environments is a complex task that relies on sophisticated computational methods. The accuracy of these predictions is crucial for understanding its chemical properties and potential applications. Future computational studies will likely leverage a combination of quantum mechanics, molecular dynamics simulations, and machine learning to provide a more complete picture of the protonation behavior of this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Kinetic Studies of Oxidation and Reduction

The oxidation of the hydroxymethyl group on the imidazole (B134444) ring can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. While specific kinetic studies on 4-Hydroxymethyl-1-propylimidazole are not extensively documented in the provided results, the general principles of alcohol oxidation are applicable. The reaction likely proceeds via initial formation of an intermediate that is subsequently oxidized.

Conversely, reduction of the imidazole ring is generally challenging due to its aromatic nature. However, the hydroxymethyl group is already in a reduced state. Further reduction would likely require harsh conditions and could lead to the saturation of the imidazole ring or cleavage of the C-N bonds.

Kinetic studies on related imidazole-catalyzed reactions, such as acyl transfer, have been performed. These studies often reveal the role of imidazole as a nucleophilic catalyst, where the nitrogen atom attacks an electrophilic center, forming a reactive intermediate. researchgate.net For instance, the rate of imidazole-catalyzed hydrolysis of phenyl acetates has been shown to be dependent on the concentration of the imidazole. acs.org

Role of this compound as a Ligand in Metal Coordination Chemistry

The imidazole moiety is a well-established ligand in coordination chemistry, readily coordinating to a variety of metal ions through the lone pair of electrons on its sp2-hybridized nitrogen atom. researchgate.netwikipedia.org this compound can act as a monodentate ligand, binding to a metal center through the N-3 nitrogen of the imidazole ring. The presence of the hydroxymethyl and propyl groups can influence the steric and electronic properties of the resulting metal complex.

The coordination of imidazole and its derivatives to transition metals is a fundamental aspect of bioinorganic chemistry, as the imidazole side chain of histidine is a common ligand to metal ions in proteins. wikipedia.org The affinity of imidazole derivatives for metal cations is also exploited in applications such as immobilized metal affinity chromatography (IMAC) for the purification of proteins with polyhistidine tags. wikipedia.org The formation of transition metal imidazole complexes is well-documented, with the imidazole acting as a pure sigma-donor ligand. wikipedia.org

| Metal Ion | Coordination Complex Example | Significance |

| Iron (Fe) | [Fe(imidazole)6]2+ | Models for heme protein active sites |

| Nickel (Ni) | [Ni(histidinate)2] | Study of amino acid coordination |

| Rhenium (Re) | [Re(imidazole)3(CO)3]+ | Example of a low-valent metal complex |

This table presents examples of metal complexes with imidazole-based ligands, illustrating the broad coordination capabilities of the imidazole ring.

Heterogeneous and Homogeneous Catalysis Mediated by Imidazole Derivatives

Imidazole and its derivatives are versatile in both homogeneous and heterogeneous catalysis. acs.orgresearchgate.netresearchgate.net In homogeneous catalysis, imidazoles can act as nucleophilic catalysts, for example, in acyl transfer reactions. researchgate.netacs.org The catalytic cycle typically involves the formation of an acyl-imidazolium intermediate, which is more susceptible to nucleophilic attack than the original acyl donor.

In the realm of heterogeneous catalysis, imidazole derivatives can be immobilized on solid supports to create recyclable and stable catalysts. researchgate.netresearchgate.net These supported catalysts have been employed in various organic transformations, including the synthesis of other imidazole derivatives. researchgate.netnih.gov For instance, multicomponent reactions to produce tetrasubstituted imidazoles have been successfully carried out using heterogeneous catalysts. nih.gov The use of such catalysts aligns with the principles of green chemistry due to their potential for reuse and reduced waste generation. researchgate.net

Investigation of Acid-Base Properties and Prototropic Tautomerism

Imidazole is an amphoteric molecule, capable of acting as both an acid and a base. nih.gov The pKa of the imidazolium (B1220033) ion is approximately 7, making imidazole a useful buffer in the physiological pH range. wikipedia.org The N-1 proton of an unsubstituted imidazole can be lost, and the N-3 nitrogen can be protonated. In this compound, the N-1 position is substituted with a propyl group, so it can only act as a base at the N-3 position.

A key feature of many imidazole-containing heterocycles is prototropic tautomerism, where a proton can move between different nitrogen atoms of the ring system. wikipedia.orgclockss.org For a monosubstituted imidazole like 4-(hydroxymethyl)imidazole, two tautomeric forms are possible: the 4-substituted and the 5-substituted forms. nih.gov In the case of this compound, the presence of the propyl group at the N-1 position prevents this type of tautomerism. However, the concept is crucial for understanding the reactivity of the broader class of imidazole derivatives. researchgate.net

| Property | Description | Relevance to this compound |

| Basicity | The N-3 nitrogen has a lone pair of electrons and can accept a proton. | Can form imidazolium salts and coordinate to Lewis acids. |

| Acidity | The N-1 proton of an unsubstituted imidazole is acidic. | Not applicable due to the N-1 propyl substituent. |

| Prototropic Tautomerism | Interconversion of isomers by proton migration. | Prevented by the N-1 propyl group. |

This table summarizes the acid-base properties and the relevance of tautomerism to the title compound.

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of the imidazole ring is a hallmark of its aromatic character. It is generally resistant to non-oxidative degradation. However, the substituents on the ring can influence its stability. The hydroxymethyl group in this compound can be susceptible to oxidation, as mentioned earlier. Under harsh acidic or basic conditions, or in the presence of strong nucleophiles, degradation of the molecule could occur, potentially involving the cleavage of the substituents from the imidazole core or, in more extreme cases, the opening of the heterocyclic ring. While specific degradation pathways for this compound are not detailed, studies on related imidazole derivatives provide insights into their general stability.

Electrochemical Characterization and Redox Behavior

The electrochemical behavior of imidazole derivatives is of interest for applications in areas such as ionic liquids and sensors. Cyclic voltammetry and electrochemical impedance spectroscopy are common techniques used to study their redox properties. researchgate.net The imidazole ring itself is generally electrochemically stable over a wide potential range. However, the presence of redox-active substituents or coordination to a redox-active metal can impart electrochemical activity to the molecule. For this compound, the hydroxymethyl group can be electrochemically oxidized. The potential at which this oxidation occurs would depend on the electrode material and the solvent system used. Studies on similar imidazole-based ionic liquids have shown that the electrochemical window is influenced by the nature of the substituents on the imidazole ring. researchgate.net

Biological Interactions and Mechanistic Elucidation in Vitro and in Silico Focus

Characterization of Ligand-Biomolecule Interactions using Biophysical Techniques

Biophysical techniques are indispensable for a quantitative understanding of the interactions between a ligand, such as an imidazole (B134444) derivative, and its biological target. These methods provide critical data on the thermodynamics and kinetics of binding, which are essential for lead optimization in drug discovery.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur when two molecules interact. youtube.com By directly measuring the heat released or absorbed during a binding event, ITC can determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. youtube.com This provides a complete thermodynamic profile of the binding event.

The process involves titrating a solution of the ligand into a solution of the target biomolecule at a constant temperature. youtube.com The resulting heat changes are measured and plotted against the molar ratio of the ligand to the biomolecule. youtube.com For instance, in a study on the binding of imidazole and its analogues to human carbonic anhydrase I, ITC was used to determine the pH dependence of the binding enthalpy. nih.gov This study revealed that the binding of neutral imidazole had a standard enthalpy of -6.1 +/- 0.8 kcal M -1 , a value that did not show significant pH dependence. nih.gov Such data is crucial for understanding the driving forces behind molecular recognition.

While specific ITC data for 4-Hydroxymethyl-1-propylimidazole is not available, a hypothetical ITC experiment would provide valuable information on its binding thermodynamics with a target protein, revealing the nature and strength of their interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics of molecular interactions in real-time. nih.gov It provides data on the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated. nih.gov

In a typical SPR experiment, the target biomolecule is immobilized on a sensor chip. A solution containing the ligand is then flowed over the chip surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov The rate of signal increase corresponds to the association phase, and the rate of signal decrease after switching back to buffer flow corresponds to the dissociation phase. nih.gov

Although no specific SPR studies on this compound are publicly documented, this technique would be highly applicable to determine how quickly the compound binds to its target and how long it remains bound, which are critical parameters for its potential efficacy as a drug.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution. nih.gov In the context of ligand-target interactions, NMR can be used to identify the binding site on the protein, determine the conformation of the bound ligand, and measure binding affinities. nih.gov

One common approach is to use chemical shift perturbation (CSP) studies, where the NMR spectrum of a protein is recorded in the absence and presence of a ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding can map the interaction site. nih.gov For example, 1 H NMR spectroscopy has been used to study the binding of imidazole and its methyl derivatives to metmyoglobin, elucidating the effects of methyl substitution on binding affinity and kinetics. nih.gov Such studies can reveal subtle differences in how structurally related compounds interact with the same target.

Additionally, advanced NMR techniques can be used to solve the three-dimensional structure of a protein-ligand complex, providing a detailed picture of the molecular recognition process. ipb.pt For this compound, NMR studies would be invaluable in visualizing its binding mode and understanding the specific molecular contacts it makes with its target.

In Vitro Receptor Binding Assays and Affinity Determination with Purified Receptors or Receptor Constructs

In vitro receptor binding assays are a cornerstone of early-stage drug discovery, allowing for the determination of a compound's affinity for a specific receptor. These assays typically use purified receptors or receptor constructs and measure the displacement of a radiolabeled or fluorescently labeled ligand by the test compound.

The affinity of a compound is usually expressed as the inhibition constant (K i ) or the half-maximal inhibitory concentration (IC 50 ), which is the concentration of the compound required to displace 50% of the labeled ligand. While specific receptor binding data for this compound is not published, the general methodology is widely applied to other imidazole derivatives to assess their potency and selectivity for various receptors.

Mechanistic Studies of Enzyme Inhibition or Activation by Imidazole Derivatives in Cell-Free Systems

Many imidazole derivatives exert their biological effects by modulating the activity of enzymes. Cell-free enzyme assays are used to study the mechanism of inhibition or activation, providing insights into how a compound affects enzyme kinetics. These assays can determine whether a compound is a competitive, non-competitive, or uncompetitive inhibitor, and can provide key parameters like the Michaelis constant (K m ) and the catalytic rate constant (k cat ). youtube.com

For example, a study on imidazole-4-N-acetamide derivatives demonstrated their ability to inhibit cyclin-dependent kinases (CDKs) in cell-free kinase assays. nih.gov The inhibitory potency was determined by measuring the IC 50 values against a panel of CDKs. nih.gov Another study investigated imidazole derivatives as potential inhibitors of sirtuins, a class of epigenetic-modifying enzymes. nih.gov

Table 1: Inhibitory Potency (IC 50 ) of Imidazole-4-N-acetamide Derivatives against Cyclin-Dependent Kinases

| Compound | CDK1/cyclin E (µM) | CDK2/cyclin E (µM) | CDK5/cyclin E (µM) | CDK9/cyclin K (µM) |

|---|---|---|---|---|

| 1 | >10 | 0.45 | 1.8 | 2.5 |

| 2 | 0.9 | 0.15 | 0.3 | 0.7 |

| 3 | >10 | 0.5 | 2.1 | 3.2 |

| 4 | 2.5 | 0.2 | 1.5 | 0.9 |

Data sourced from a study on imidazole-4-N-acetamide derivatives as CDK inhibitors. nih.gov

Such data is critical for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective enzyme inhibitors.

Computational Modeling of Molecular Recognition and Ligand-Binding Sites

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing ligand-binding sites and molecular recognition events. ekb.eg These in silico methods can provide a detailed view of how a ligand fits into the binding pocket of a protein and can predict the binding affinity. mdpi.com

Molecular docking studies can screen large libraries of compounds to identify potential hits and can provide insights into the binding mode of a ligand. For instance, computational studies have been used to explore the potential of imidazole derivatives as inhibitors of the SARS-CoV-2 main protease. mdpi.comresearchgate.net These studies predicted the binding affinities and identified key amino acid residues involved in the interaction. mdpi.comresearchgate.net

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the interaction and any conformational changes that may occur upon binding. nih.gov

Table 2: Predicted Binding Affinities of Imidazole Derivatives against SARS-CoV-2 Main Protease from Computational Studies

| Compound Class | Representative Compound | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Imidazolyl–methanone | C10 | -9.2 |

| Thiophenyl–imidazole | C1 | -8.2 |

| Pyridyl–imidazole | C5 | -8.3 |

| Quinoline–imidazole | C14 | -7.7 |

Data sourced from a computational study on imidazole derivatives as SARS-CoV-2 Mpro inhibitors. mdpi.com

For this compound, computational modeling could be a valuable first step to predict its potential biological targets and to understand the structural basis for its activity before undertaking more resource-intensive experimental studies.

Molecular Docking for Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.

The primary goal of molecular docking is to identify the most plausible binding pose, which is the conformation and orientation of the ligand that results in the lowest free energy of binding. This is achieved through scoring functions that estimate the strength of the interaction, considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For this compound, molecular docking studies would be employed to screen libraries of known protein structures to identify potential biological targets. The results can provide critical insights into how the compound might inhibit or activate a protein's function.

Below is an illustrative data table showcasing the type of results that would be generated from a molecular docking study of this compound against a panel of hypothetical protein targets.

Table 1: Illustrative Molecular Docking Results for this compound Note: The following data is for representational purposes only and does not reflect actual experimental results.

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.8 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | 3S3I | -8.2 | Lys53, Met109, Gly110 |

| Carbonic Anhydrase II | 2CBA | -6.5 | His94, His96, Thr199 |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Following the static prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations offer a "computational microscope" to study the dynamic behavior of the ligand-protein complex over time. frontiersin.org MD simulations apply Newton's equations of motion to the atoms in the system, providing a detailed view of the conformational changes and stability of the interaction. frontiersin.orgyoutube.com This method is crucial for validating the docking results and understanding the flexibility of both the ligand and the target protein.

For the this compound-protein complex, an MD simulation would be initiated using the best-predicted binding pose from molecular docking. The simulation, typically run for nanoseconds to microseconds, tracks the movements of every atom in the complex within a simulated physiological environment. nih.gov Key parameters analyzed during an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to quantify the persistence of key interactions. ajchem-a.com These simulations can reveal whether the initial binding pose is stable or if the ligand shifts to a more favorable conformation, providing a more accurate understanding of the binding event. mdpi.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Protein Complex Note: The following data is for representational purposes only and does not reflect actual experimental results.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 200 ns | The total duration of the simulation. |

| Average RMSD of Complex | 1.8 Å | Indicates a stable binding of the ligand in the active site. |

| Average RMSF of Active Site Residues | 1.2 Å | Shows relatively low fluctuation, suggesting a stable binding pocket. |

In Vitro Target Identification and Deconvolution Strategies

While computational methods provide valuable predictions, in vitro techniques are essential for the experimental identification and validation of a compound's biological targets. Phenotypic screening, which identifies compounds that produce a desired change in a cell or organism, often yields "hit" compounds without prior knowledge of their molecular targets. charnwooddiscovery.com Therefore, subsequent target identification, or deconvolution, is a critical step to understand the mechanism of action. nih.gov

Affinity-Based Chemical Proteomics Approaches

Affinity-based chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate. This approach typically involves immobilizing a derivative of the compound of interest, in this case, this compound, onto a solid support like a resin or bead. This "bait" is then incubated with a proteome, allowing proteins that bind to the compound to be captured.

After washing away non-specifically bound proteins, the captured proteins are eluted and identified using techniques like mass spectrometry. nih.gov A variation of this method involves creating a probe molecule that includes a photoreactive group and a clickable handle. This allows for covalent cross-linking of the probe to its target proteins directly within living cells upon UV irradiation, followed by enrichment and identification. nih.gov These methods provide a direct biochemical means to "fish out" the specific targets of this compound from the entire proteome.

Cell-Based Phenotypic Screening and Follow-up Identification

Phenotypic screening involves testing a compound library for its ability to induce a specific observable effect (a phenotype) in a cellular model of a disease. charnwooddiscovery.com For instance, this compound could be screened for its ability to inhibit the proliferation of cancer cells, reduce inflammation in immune cells, or protect neurons from damage. This approach is advantageous as it assesses the compound's effect in a biologically relevant context without preconceived notions about its target. charnwooddiscovery.com

Once a hit like this compound is identified from a phenotypic screen, the challenge is to determine its molecular target(s) to understand how it exerts its effect. nih.gov This can be achieved through various follow-up strategies. One common approach is to use the hit compound in an affinity-based chemical proteomics experiment as described above. Another strategy involves generating resistant cell lines; by identifying the mutations that confer resistance to the compound, one can often pinpoint the target protein or pathway. Combining phenotypic screening with subsequent chemoproteomic analysis provides a comprehensive workflow from observing a biological effect to identifying the responsible molecular interactions. biorxiv.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid |

| Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate |

| Arg120 |

| Tyr355 |

| Ser530 |

| Lys53 |

| Met109 |

| Gly110 |

| His94 |

| His96 |

| Thr199 |

| His146 |

| Phe155 |

Analytical and Bioanalytical Methodologies in Imidazole Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation and quantification of imidazole (B134444) derivatives like 4-Hydroxymethyl-1-propylimidazole from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of polar and non-volatile compounds. For imidazole derivatives, reversed-phase HPLC (RP-HPLC) is a common choice. researchgate.net However, due to the polar nature of this compound, arising from the hydroxymethyl group and the nitrogen atoms in the imidazole ring, achieving adequate retention on standard C18 columns can be challenging. researchgate.net To overcome this, several strategies can be employed:

The choice of mobile phase is critical. A typical mobile phase for the analysis of imidazole derivatives consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with the addition of a buffer or an acid (e.g., formic acid) to control the pH and improve peak shape. nih.govwiley.com Gradient elution, where the mobile phase composition is changed during the analysis, is frequently used to separate compounds with a wide range of polarities. researchgate.net

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which possesses a hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability. sigmaaldrich.comyoutube.comyoutube.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

The choice of the GC column is also crucial. A capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax), is often suitable for the separation of polar compounds like imidazole derivatives. researchgate.net Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds, providing a response that is proportional to the mass of carbon in the analyte. nih.govmeasurlabs.com

A comparative study of HPLC and GC for the simultaneous determination of a group of imidazoles found that both methods were convenient and reproducible. researchgate.net The HPLC method utilized a C18 column with a methanol-water mobile phase, while the GC method employed a capillary column with a (5% phenyl)-95% methyl polysiloxane stationary phase. researchgate.net

Table 7.1: Hypothetical Chromatographic Conditions for this compound Analysis

| Parameter | HPLC (HILIC) | GC (after derivatization) |

|---|---|---|

| Column | Zwitterionic HILIC, 150 x 4.6 mm, 3.5 µm | Capillary column (e.g., DB-WAX), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 10 mM Ammonium Formate | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | Oven program: 100 °C (1 min), then 10 °C/min to 250 °C (5 min) |

| Detection | UV at 210 nm or Mass Spectrometry | Flame Ionization Detector (FID) or Mass Spectrometry |

| Injection Volume | 5 µL | 1 µL (splitless) |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Interaction Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.gov When coupled with chromatographic separation techniques (LC-MS or GC-MS), it becomes a highly specific and sensitive tool for the identification and structural elucidation of compounds like this compound. nih.govgdut.edu.cn

Ionization Techniques:

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar molecules like this compound. nih.gov It typically produces protonated molecules [M+H]+, which can then be subjected to further analysis. Electron ionization (EI) is a harder ionization technique used in GC-MS that can cause extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural identification. nist.gov

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry, or MS/MS, is a crucial technique for structural elucidation. nih.govnih.gov In this process, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and then fragmented by collision-induced dissociation (CID). nih.govnih.gov The resulting product ions provide detailed structural information.

For this compound, the fragmentation pattern in ESI-MS/MS would likely involve cleavages at the propyl chain and the hydroxymethyl group. The imidazole ring itself is relatively stable, but loss of the entire propyl group or parts of it, as well as the loss of the hydroxymethyl group (as formaldehyde (B43269), CH₂O) or water (H₂O) from the protonated molecule, would be expected fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.netmaastrichtuniversity.nl This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 7.2: Predicted Mass Spectrometric Data for this compound (C₇H₁₂N₂O)

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 140.18 g/mol |

| Exact Mass | 140.09496 |

| ESI-MS (Positive Mode) | [M+H]⁺ at m/z 141.1022 |

| Predicted Major ESI-MS/MS Fragments of [M+H]⁺ | m/z 111 (loss of CH₂O), m/z 99 (loss of C₃H₇), m/z 81 (imidazole ring fragment) |

Quality Control and Purity Assessment of Synthetic Products

The quality control and purity assessment of synthetically prepared this compound are critical to ensure its suitability for any downstream application. youtube.com A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Purity:

HPLC is a primary tool for determining the purity of a synthesized compound. nih.gov By developing a validated HPLC method, the presence of impurities, such as starting materials, by-products, and degradation products, can be detected and quantified. amazonaws.comyoutube.com The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization and Purity:

Other Purity Tests:

The synthesis of N-substituted imidazole derivatives often involves reacting imidazole with an appropriate alkyl halide. youtube.com The purity of the final product is typically checked by thin-layer chromatography (TLC) and confirmed by spectral analysis (FT-IR, ¹H-NMR, and Mass spectra). youtube.com

Development of Detection Methods for Imidazole-Based Compounds in Complex Matrices

The detection and quantification of imidazole-based compounds like this compound in complex matrices such as biological fluids (urine, plasma) or environmental samples are essential for pharmacokinetic studies, metabolism research, and environmental monitoring. nih.govresearchgate.netrsc.orgresearchgate.net These matrices contain numerous interfering substances, necessitating robust sample preparation and highly sensitive analytical techniques.

Sample Preparation:

The primary goal of sample preparation is to extract the analyte of interest from the complex matrix and to remove interfering components. rsc.org Common techniques include:

Analytical Detection:

LC-MS/MS is the method of choice for the sensitive and selective detection of trace levels of imidazole compounds in complex matrices. nih.govresearchgate.netnih.gov The combination of chromatographic separation with the high specificity of tandem mass spectrometry allows for reliable quantification even in the presence of a complex background. For urine samples, a common preparation method involves dilution, centrifugation to remove particulates, and direct injection into the LC-MS/MS system. nih.govnih.govnih.gov

The development of such methods requires careful optimization of both the sample preparation and the LC-MS/MS parameters to achieve the desired sensitivity, accuracy, and precision. researchgate.net

Future Perspectives and Research Directions for Hydroxymethylpropylimidazoles

Rational Design of Imidazole (B134444) Derivatives with Tunable Chemical Reactivity

The future of hydroxymethylpropylimidazole development lies in the ability to precisely control their chemical behavior. Rational drug design and structure-activity relationship (SAR) studies are pivotal in this endeavor. researchgate.netjopir.in By strategically modifying the imidazole scaffold, researchers can fine-tune properties like receptor binding affinity and reactivity. researchgate.net

Key to this is understanding how different functional groups influence the electronic distribution within the imidazole ring. researchgate.net For instance, the substitution on the nitrogen atoms can significantly alter the compound's biological activity. mdpi.com The introduction of various substituents allows for the modulation of the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. nih.gov Recent studies have shown that arylsulfonyl imidazoles can act as tempered electrophiles, enabling the targeting of specific amino acid residues like tyrosine and lysine (B10760008) in the proteome. nih.gov This approach, which balances stability and reactivity, can be harnessed to design highly selective covalent inhibitors. nih.gov

Future research will likely focus on creating libraries of hydroxymethylpropylimidazole derivatives with systematic variations in their substituents. These libraries can then be screened to identify compounds with optimized reactivity for specific applications, from targeted drug delivery to catalysis. The use of computational methods and crystal structure analysis will be instrumental in guiding this rational design process, providing insights into the key binding interactions that drive biological activity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Imidazole Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel imidazole derivatives. acs.orgnih.gov These technologies can accelerate the design-make-test-analyze cycle by predicting molecular properties, planning synthetic routes, and identifying promising drug candidates from vast virtual libraries. acs.orgnih.gov

ML models, particularly deep neural networks, are increasingly being used for:

Predicting Physicochemical Properties: AI algorithms can accurately predict properties like solubility, lipophilicity, and bioavailability, which are crucial for drug development. researchgate.net

De Novo Drug Design: Generative models can design novel imidazole-based molecules with desired characteristics, expanding the accessible chemical space. researchgate.net

Exploration of Novel Catalytic Applications for Imidazole Scaffolds

The imidazole ring is a well-established component in catalysis, both in biological systems (e.g., in the active sites of enzymes) and in synthetic chemistry. mdpi.comnih.govacs.org The unique properties of the imidazole nucleus, including its ability to act as both a proton donor and acceptor, make it an effective catalyst for a variety of reactions, such as the hydrolysis of esters. mdpi.comacs.org

Future research will likely explore the use of hydroxymethylpropylimidazoles in novel catalytic systems. One promising area is the development of imidazole-based supramolecular catalysts. For instance, the self-assembly of imidazole derivatives with metal ions like Cu²⁺ has been shown to create nanoassemblies that can catalyze cascade reactions, mimicking the active sites of enzymes. sciopen.com The catalytic activity of these systems can be modulated by modifying the imidazole component. sciopen.com

Furthermore, imidazole-functionalized polyoxometalates have demonstrated potential as heterogeneous catalysts for the oxidation of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF). acs.org A study highlighted that a polyoxometalate functionalized with 1-propylimidazole was effective in converting HMF to the value-added chemical 2,5-diformylfuran (DFF). acs.org This opens up possibilities for using hydroxymethylpropylimidazoles in green chemistry applications and biomass valorization.

| Catalyst Type | Application | Potential Advantage for Hydroxymethylpropylimidazoles |

| Supramolecular Catalysts | Cascade Reactions | Tunable activity through structural modification |

| Heterogeneous Catalysts | Biomass Conversion | Potential for recyclable and environmentally friendly processes |

| Organocatalysts | Hydrolysis, Acyl Transfer | Mimicking enzymatic activity for specific chemical transformations |

Development of Imidazole-Based Chemical Probes for Cellular Systems (for research tools)

The development of fluorescent probes is crucial for visualizing and understanding cellular processes. nih.gov Imidazole derivatives are excellent candidates for creating such probes due to their tunable photophysical properties and ability to be functionalized for specific biological targets. nih.govnih.gov

Researchers have successfully synthesized D-π-A type imidazole derivatives that exhibit two-photon absorption, making them suitable for deep-tissue imaging with reduced photobleaching. nih.gov The electron-withdrawing ability of these probes can be tuned, for example, through salt formation, which in turn affects their fluorescent properties. nih.gov Some of these probes have been shown to act as lysosomal trackers or to stain the cell cytoplasm. nih.gov

Future work in this area will focus on designing hydroxymethylpropylimidazole-based probes with enhanced features such as:

Improved Quantum Yields: Creating more rigid molecular structures can enhance fluorescence quantum yields, leading to brighter and clearer images. researchgate.net

Target Specificity: By conjugating the imidazole core to specific recognition motifs, probes can be designed to target particular organelles or biomolecules within the cell.

Sensing Capabilities: Imidazole-based probes can be engineered to respond to changes in the cellular environment, such as pH or the presence of specific ions. rsc.orgnih.govrsc.org For example, carbon dots functionalized with an imidazole derivative have been used as a fluorescent probe for detecting water in organic solvents and for imaging proton-transfer reactions in living cells. rsc.org

The development of these advanced research tools will provide invaluable insights into cellular function and dysfunction, aiding in a wide range of biological research.

Expanding the Mechanistic Understanding of Imidazole Interactions with Biological Macromolecules

A deeper understanding of how imidazole derivatives interact with biological macromolecules like proteins and nucleic acids is fundamental to advancing their application in medicine and biotechnology. nih.govnih.gov The imidazole ring can participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and coordination with metal ions, which are crucial for its binding to biological targets. researchgate.netnih.gov

Crystallographic studies have revealed the importance of protein conformational flexibility in the binding of imidazole derivatives to enzyme active sites, such as in cytochrome P450 enzymes. nih.govportlandpress.com Computational docking studies have also been instrumental in predicting and analyzing these interactions. For example, docking simulations have suggested that imidazole interacts with key residues in the active site of GH1 β-glucosidases, leading to partial competitive inhibition. nih.gov

Future research should focus on a multi-pronged approach to elucidate these interactions for hydroxymethylpropylimidazoles:

High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level pictures of how these compounds bind to their targets.

Advanced Spectroscopy: Methods like NMR can be used to study the dynamics of these interactions in solution. nih.gov

Computational Modeling: Molecular dynamics simulations can complement experimental data by providing insights into the dynamic behavior of the imidazole-macromolecule complex over time. mdpi.com

By combining these approaches, researchers can build a comprehensive picture of the structure-activity relationships that govern the biological effects of hydroxymethylpropylimidazoles, paving the way for the design of more potent and selective therapeutic agents and research tools. researchgate.netnih.gov

Q & A

Q. What are the key considerations for optimizing the synthetic route of 4-Hydroxymethyl-1-propylimidazole?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Catalyst use : Palladium catalysts improve coupling reactions for imidazole ring functionalization .

- Purification : High-performance liquid chromatography (HPLC) ensures ≥95% purity .

Example Data Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Yield ↑ by 20% |

| Solvent (DMF) | 0.1 M | Purity >95% |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use multi-spectral analysis:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize assays aligned with imidazole derivatives’ known activities:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to assess IC values .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacokinetic properties of this compound?